molecular formula C21H26N4O2 B11680600 2-(4-benzylpiperazin-1-yl)-N'-[(2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide

2-(4-benzylpiperazin-1-yl)-N'-[(2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide

Cat. No.: B11680600
M. Wt: 366.5 g/mol
InChI Key: LGRPCGDYYMASJQ-AZORJWNQSA-N
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Description

2-(4-benzylpiperazin-1-yl)-N’-[(2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and a hydrazide moiety linked to a furan ring through a conjugated double bond system.

Preparation Methods

The synthesis of 2-(4-benzylpiperazin-1-yl)-N’-[(2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-benzylpiperazine through the reaction of piperazine with benzyl chloride under basic conditions.

    Hydrazide Formation: The next step involves the reaction of the piperazine derivative with acetohydrazide to form the intermediate hydrazide compound.

    Condensation Reaction: The final step is the condensation of the hydrazide intermediate with 3-(furan-2-yl)-2-methylprop-2-enal under acidic or basic conditions to yield the target compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-(4-benzylpiperazin-1-yl)-N’-[(2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The conjugated double bond system can be reduced to form saturated derivatives.

    Substitution: The benzyl group on the piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that it may have antiviral and anticancer properties, although further research is needed to confirm these effects.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N’-[(2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-(4-benzylpiperazin-1-yl)-N’-[(2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide include other piperazine derivatives and hydrazide compounds. Some examples are:

    4-benzylpiperazine: A simpler derivative with similar structural features but lacking the hydrazide and furan moieties.

    N’-[(2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide: A compound with a similar hydrazide and furan structure but without the piperazine ring.

The uniqueness of 2-(4-benzylpiperazin-1-yl)-N’-[(2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide lies in its combination of these structural elements, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C21H26N4O2/c1-18(14-20-8-5-13-27-20)15-22-23-21(26)17-25-11-9-24(10-12-25)16-19-6-3-2-4-7-19/h2-8,13-15H,9-12,16-17H2,1H3,(H,23,26)/b18-14+,22-15?

InChI Key

LGRPCGDYYMASJQ-AZORJWNQSA-N

Isomeric SMILES

C/C(=C\C1=CC=CO1)/C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CC(=CC1=CC=CO1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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